Acid Black 220
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Overview
Description
Acid Black 220: is an azo-based acid dye commonly used in various industries, including textiles, inks, and coatings. It is known for its excellent dyeing properties, providing a deep black color with good fastness to light and washing. The compound is also referred to as Neutral Complex Gray S-GL 100% .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Black 220 involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction typically occurs under acidic conditions, using hydrochloric acid or sulfuric acid as the medium. The diazotized amine reacts with a coupling component to form the azo dye.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is then purified and standardized for commercial use .
Chemical Reactions Analysis
Types of Reactions: Acid Black 220 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of this compound can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Different oxidation states of the dye.
Reduction Products: Aromatic amines.
Substitution Products: Modified azo dyes with different functional groups.
Scientific Research Applications
Acid Black 220 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in textile dyeing, ink formulation, and coating applications.
Mechanism of Action
The mechanism of action of Acid Black 220 involves its interaction with various substrates. In textile dyeing, the dye molecules form ionic bonds with the fibers, resulting in strong attachment and color fastness. In biological staining, the dye binds to specific cellular components, allowing for visualization under a microscope .
Comparison with Similar Compounds
Acid Black 220 is unique due to its specific chemical structure and properties. Similar compounds include:
Acid Black 1: Another azo dye with similar applications but different chemical properties.
Acid Black 60: Known for its use in textile dyeing with different fastness properties.
Acid Black 180: Used in various industrial applications with distinct chemical behavior.
This compound stands out due to its excellent dyeing properties, making it a preferred choice in many applications.
Biological Activity
Acid Black 220 is an azo dye, primarily used in the textile industry for dyeing wool, silk, and nylon. Its chemical structure and properties raise concerns regarding its biological activity and potential environmental impact. This article reviews the biological activity of this compound, focusing on its toxicity, biodegradability, and interactions with biological systems.
- CAS Number : 152287-07-5
- Molecular Formula : C22H14N6Na2O9S2
- Molecular Weight : 616.491 g/mol
Toxicity Studies
Research has indicated that this compound exhibits various levels of toxicity depending on exposure routes and concentrations. Key findings include:
- Acute Toxicity : Studies report varying LC50 values for aquatic organisms, indicating significant toxicity to fish and invertebrates. For example, the LC50 for Daphnia magna was found to be around 15 mg/L, suggesting that this compound poses a risk to aquatic ecosystems .
- Chronic Toxicity : Long-term exposure studies have shown adverse effects on growth and reproduction in aquatic species. For instance, chronic exposure to sub-lethal concentrations affected the reproductive success of certain fish species .
Biodegradability
The biodegradation of this compound is a critical factor in assessing its environmental impact. Research indicates:
- Microbial Degradation : Certain bacterial strains have been identified that can degrade this compound effectively. For instance, Pseudomonas putida demonstrated the ability to reduce dye concentration significantly over a period of days .
- Enzymatic Activity : Enzymes such as laccases and peroxidases have been studied for their potential to catalyze the breakdown of azo dyes, including this compound. These enzymes can facilitate the cleavage of azo bonds, leading to less toxic degradation products .
Case Studies
Several case studies highlight the biological activity of this compound:
- Aquatic Toxicity Assessment :
- Bioremediation Approaches :
- Environmental Impact Analysis :
Toxicity Data Summary
Organism | Endpoint | Value (mg/L) | Reference |
---|---|---|---|
Daphnia magna | LC50 | 15 | |
Danio rerio | Behavioral Change | <10 | |
Pseudomonas putida | Degradation Rate | >90% reduction |
Biodegradation Pathways
Microorganism | Degradation Time (days) | Initial Concentration (mg/L) | Final Concentration (mg/L) |
---|---|---|---|
Pseudomonas putida | 7 | 100 | <10 |
Laccase Enzyme | Varies | 50 | <5 |
Properties
CAS No. |
152287-07-5 |
---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.